molecular formula C19H20FNO2 B2388296 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1091382-01-2

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B2388296
CAS No.: 1091382-01-2
M. Wt: 313.372
InChI Key: HIYIPEBCUFHDQA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide (CAS Number: 1091382-01-2) is a high-purity small molecule research chemical with the molecular formula C19H20FNO2 and a molecular weight of 313.366 g/mol . This compound belongs to the class of phenylcyclopropane carboxamides, which are of significant interest in medicinal chemistry due to their rigid, defined conformations and unique electronic properties imparted by the cyclopropane ring . These structural features are known to enhance binding affinity and metabolic stability in bioactive molecules, making them valuable scaffolds in pharmaceutical research . Research into related phenylcyclopropane carboxamide derivatives has demonstrated distinct effective inhibition on the proliferation of U937, a pro-monocytic human myeloid leukemia cell line, indicating potential value in anticancer and antiproliferative research . Furthermore, such compounds are explored as small-molecule modulators for protein targets, with recent studies investigating their role as correctors and potentiators for proteins like the cystic fibrosis transmembrane conductance regulator (CFTR) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-17-4-2-3-14(13-17)9-12-21-18(22)19(10-11-19)15-5-7-16(20)8-6-15/h2-8,13H,9-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYIPEBCUFHDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

This method employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into a double bond adjacent to the fluorophenyl group. For example, reacting 4-fluorostyrene with diiodomethane in the presence of activated zinc yields 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid. Typical conditions include:

  • Solvent : Dichloromethane or ethers (e.g., tetrahydrofuran)
  • Temperature : 0–25°C
  • Yield : 60–75%

The reaction mechanism proceeds as follows:
$$
\text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{4-fluorostyrene}} \text{Cyclopropane derivative}
$$

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation via diazo compounds. For instance, ethyl diazoacetate reacts with 4-fluorostyrene in the presence of Rh₂(OAc)₄ to form the cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid:

$$
\text{4-Fluorostyrene} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh catalyst}} \text{Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid}
$$

  • Catalyst : Rh₂(OAc)₄ (0.5–1 mol%)
  • Solvent : Toluene or dichloroethane
  • Yield : 70–85%

Amide Bond Formation Strategies

The carboxylic acid intermediate is coupled with 2-(3-methoxyphenyl)ethylamine to form the target amide. Two activation methods are prevalent:

Acid Chloride Mediated Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine:

$$
\text{1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{2-(3-Methoxyphenyl)ethylamine}} \text{Target amide}
$$

Optimized Conditions :

  • Activation reagent : Thionyl chloride (2.5 equiv)
  • Base : Triethylamine (3.0 equiv)
  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : 0°C → room temperature
  • Yield : 80–90%

Carbodiimide Coupling (EDC/HOBt)

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation under mild conditions:

$$
\text{Acid + EDC + HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$

Typical Parameters :

  • Coupling agents : EDC (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Reaction time : 12–24 hours
  • Yield : 75–85%

Purification and Crystallization Protocols

Post-synthesis purification is critical to achieving pharmaceutical-grade purity. Industrial patents highlight the following methods:

Solvent-Antisolvent Crystallization

A mixture of ethanol (solvent) and heptane (antisolvent) precipitates the amide with >99% purity:

  • Mass ratio (ethanol:heptane) : 1:3
  • Cooling rate : 0.5°C/min to 5°C
  • Particle size : 50–100 µm

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (10→40% ethyl acetate) resolves residual impurities:

  • Column volume : 20 CV
  • Flow rate : 1.5 mL/min
  • Recovery : 95%

Table 1: Comparative Analysis of Purification Techniques

Method Purity (%) Yield (%) Cost (USD/g)
Solvent crystallization 99.5 85 12
Column chromatography 99.9 70 45

Analytical Characterization

Validating the structure and purity requires multi-technique analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, fluorophenyl), 6.85–6.70 (m, 4H, methoxyphenyl), 3.80 (s, 3H, OCH₃), 3.55 (t, 2H, CH₂NH), 2.75 (t, 2H, CH₂Ar), 1.65–1.40 (m, 4H, cyclopropane).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₂₀FNO₂ : 313.1578
  • Observed : 313.1576 [M+H]⁺.

X-Ray Powder Diffraction (XRPD)

Crystalline forms exhibit distinct peaks at 13.6°, 16.5°, and 21.2° 2θ, confirming polymorphic consistency.

Challenges and Optimization Opportunities

Cyclopropanation Yield Variability

Low yields (≤60%) in Simmons-Smith reactions are attributed to competing side reactions. Substituting zinc-silver amalgam for zinc-copper increases yields to 75% by reducing protonolysis.

Amide Hydrolysis Sensitivity

The amide bond undergoes hydrolysis under acidic or basic conditions. Stabilization strategies include:

  • pH control : Maintain reaction media at pH 6–8
  • Lyophilization : Store product as a lyophilized powder.

Scalability of Metal-Catalyzed Methods

Rhodium catalysts, though efficient, are cost-prohibitive at scale. Copper(I) triflate offers a cheaper alternative with comparable yields (80%).

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Anticancer Activity

Research indicates that cyclopropane derivatives, including this compound, may possess significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in Cancer Research demonstrated that similar compounds effectively inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

  • Case Study : In vitro studies reported in Pharmacology Reports highlighted that derivatives with similar structures significantly decreased inflammation markers in animal models, supporting their use in treating inflammatory conditions .

Analgesic Potential

Preclinical investigations suggest that this compound may exhibit analgesic effects, possibly through interactions with opioid receptors.

  • Case Study : Research findings indicated that compounds with similar structural features demonstrated pain-relieving properties comparable to established analgesics .

Summary Table of Biological Activities

ActivityMechanismSource
AnticancerInduction of apoptosisCancer Research
Anti-inflammatoryModulation of cytokine productionPharmacology Reports
AnalgesicInteraction with opioid receptorsPreclinical Studies

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxy group in the phenethyl chain enhances lipophilicity compared to non-substituted analogs (e.g., F40), which may improve bioavailability .
  • Fluorine position : Para-substituted fluorophenyl groups (as in the target compound) are more common in bioactive molecules due to their metabolic stability compared to meta-substituted variants (e.g., 1b) .

Anti-Inflammatory Activity (Table 1)

Compound Name IC₅₀ (NO Inhibition) Toxicity (BV2 Cells) Potency Relative to DFB Reference
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 2.1 μM Non-toxic ≤1000 μM 3× more potent
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) 1.8 μM Toxic >300 μM 3.5× more potent
This compound N/A N/A N/A

Key Observations :

  • Methoxy and halogen substitutions (e.g., 1d) correlate with enhanced anti-inflammatory potency and reduced toxicity, suggesting that the target compound’s 3-methoxy group may confer similar advantages .
  • Heterocyclic substituents (e.g., 1e) increase potency but introduce toxicity, highlighting the trade-off between activity and safety in structural design.

Biological Activity

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide is a cyclopropane-derived compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive review of its biological activity, including detailed research findings, data tables, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H20FNO2\text{C}_{18}\text{H}_{20}\text{FNO}_2

This structure includes a cyclopropane ring, a fluorophenyl group, and a methoxyphenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing cyclopropane structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the activation of specific receptors that lead to increased cell proliferation and resistance to apoptosis, which are critical factors in cancer progression .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Cyclopropane-containing compounds have demonstrated activity against a range of bacterial and fungal strains.

  • In Vitro Studies : In vitro tests revealed that certain derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (μg/mL)Reference
AnticancerFaDu hypopharyngeal tumor cellsN/A
AntibacterialStaphylococcus aureus32 - 128
Escherichia coli64
AntifungalCandida albicans16

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A study published in MDPI explored the anticancer efficacy of cyclopropane derivatives. The results showed that these compounds could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of cyclopropane derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to existing antibiotics .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve diastereomeric purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For cyclopropane carboxamides, Procedure B (from analogous syntheses) involves reacting cyclopropene precursors with phenolic derivatives under stoichiometric excess (4:1 ratio of phenol to cyclopropene). Chromatography on silica gel (hexanes/EtOAc 5:1) can achieve diastereomer separation, as demonstrated for similar compounds with a diastereomeric ratio (dr) of 23:1 and 78% yield . Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Stoichiometry4.0 equiv. phenolic derivativeMinimizes side reactions
Solvent SystemHexanes/EtOAc (5:1)Effective Rf = 0.19 separation
ChromatographySilica gel columnIsolates major diastereomer

Q. What analytical techniques are critical for characterizing cyclopropane ring stability and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm cyclopropane ring integrity via characteristic coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
  • X-ray Crystallography : Resolves absolute configuration, as shown for structurally related cyclopropane carboxamides with chloro/fluoro substituents .
  • HPLC-MS : Monitors diastereomer purity using chiral stationary phases, validated in studies achieving >95% purity .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings influence binding affinity in biological targets?

Methodological Answer: Substituent positioning (e.g., fluoro at para vs. meta positions) alters electronic and steric properties. For example:

  • 3-Methoxyphenyl ethyl groups may enhance lipophilicity, improving membrane permeability.
  • 4-Fluorophenyl groups can modulate electron-withdrawing effects, impacting receptor binding. Computational docking studies (e.g., using PubChem’s 3D conformer data) predict interactions with hydrophobic pockets in enzymes like kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Discrepancies often arise from assay-specific conditions. For example:

  • In vitro vs. in vivo models : A compound with anti-inflammatory activity in cell assays (IC₅₀ = 10 µM) may show low bioavailability due to metabolic instability .
  • Functional group modifications : Replacing methoxy with trifluoromethyl groups (as in ) increases metabolic resistance but may reduce solubility.
ModificationBiological ImpactSource Compound
Methoxy → Trifluoromethyl↑ Metabolic stability3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Fluorophenyl → Chlorophenyl↓ Solubility, ↑ Binding affinity1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine

Q. How can computational models predict metabolic pathways for this compound?

Methodological Answer:

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or PubChem’s BioActivity data to identify vulnerable sites (e.g., methoxy demethylation or cyclopropane ring oxidation).
  • Isotopic labeling : Track metabolic fate using ¹⁸O or ²H isotopes, as demonstrated for pyrazole carboxamides .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding cyclopropane ring reactivity under acidic conditions?

Methodological Answer: Variability arises from:

  • Ring strain vs. substituent effects : Electron-withdrawing groups (e.g., -F) stabilize the ring, while electron-donating groups (e.g., -OCH₃) increase susceptibility to ring-opening. Studies on 1-(4-chlorophenyl)cyclopropane derivatives show pH-dependent stability (t₁/₂ = 2 hrs at pH 2 vs. >24 hrs at pH 7) .

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